molecular formula C9H9NO B127852 2,6-Dimethylphenyl isocyanate CAS No. 28556-81-2

2,6-Dimethylphenyl isocyanate

Cat. No.: B127852
CAS No.: 28556-81-2
M. Wt: 147.17 g/mol
InChI Key: YQLRKXVEALTVCZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,6-Dimethylphenyl isocyanate plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of its primary interactions is with amino groups in proteins, leading to the formation of stable urea derivatives. This reaction is particularly useful in the modification of proteins for analytical purposes. Additionally, this compound can react with nucleophiles such as amines and alcohols, forming carbamate and urea linkages, respectively .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modify proteins involved in signaling pathways, thereby altering their activity and downstream effects. This modification can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to biomolecules. The isocyanate group reacts with nucleophilic sites on proteins, such as amino and thiol groups, forming stable adducts. This covalent modification can inhibit or activate enzyme activity, depending on the site and nature of the interaction. Additionally, the binding of this compound to DNA or RNA can lead to changes in gene expression, either by directly modifying nucleic acids or by altering the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to light and moisture. In vitro studies have shown that the stability of this compound can influence its long-term effects on cellular function. For example, degradation products may have different reactivity and biological activity compared to the parent compound . In vivo studies have also indicated that the compound’s effects can vary over time, with potential long-term impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal or beneficial effects, such as enhancing protein stability or modulating enzyme activity. At higher doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and organ toxicity. Studies have shown that there is a threshold dose above which the adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with cellular components, potentially affecting metabolic flux and the levels of key metabolites. Additionally, the compound can influence the activity of metabolic enzymes, either by direct binding or through the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific carrier proteins. Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with intracellular proteins and organelles. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through interactions with targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can modify proteins involved in protein folding and secretion. Alternatively, this compound may accumulate in the nucleus, affecting gene expression by modifying nuclear proteins or nucleic acids .

Preparation Methods

2,6-Dimethylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylaniline with phosgene. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction . The resulting product is then purified through distillation under reduced pressure to obtain high-purity this compound .

In industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Properties

IUPAC Name

2-isocyanato-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLRKXVEALTVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067397
Record name Benzene, 2-isocyanato-1,3-dimethyl-
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28556-81-2
Record name 2,6-Dimethylphenyl isocyanate
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Record name 2,6-Xylyl isocyanate
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Record name Benzene, 2-isocyanato-1,3-dimethyl-
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Record name Benzene, 2-isocyanato-1,3-dimethyl-
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Record name 2-isocyanato-1,3-dimethylbenzene
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Record name 2,6-XYLYL ISOCYANATE
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Synthesis routes and methods

Procedure details

7 g (0.05 mole) of 2,6-dimethyl aniline dissolved in 20 ml of toluene are added dropwise to a 20% solution of phosgene in toluene (1.5 equivalents) maintained at 0° in an ice bath. The mixture is then heated at reflux for 3 h. The mixture is concentrated and the residue is distilled under vacuum. B.p.=100°/13 mm Hg. Yield: 76%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,6-Dimethylphenyl isocyanate relate to its reactivity with metal complexes?

A2: The bulky 2,6-dimethylphenyl group in this compound plays a crucial role in its reactivity with metal complexes. For instance, in reactions with rhenium(VII) complexes like [ReMe(NBut)3], only one 2,6-dimethylphenyl imido ligand can be selectively substituted. This selectivity is likely due to steric hindrance imposed by the two methyl groups flanking the isocyanate group. []

Q2: Can this compound be utilized to modify cyclodextrins for chromatographic applications?

A3: Yes, this compound can be used to derivatize β-cyclodextrins, creating modified stationary phases for normal-phase liquid chromatography. These derivatized cyclodextrins show promise in separating enantiomers, although the mechanism is thought to be independent of inclusion complexation, unlike native β-cyclodextrin. []

Q3: How does this compound interact with organoactinide complexes?

A4: Studies demonstrate that this compound readily inserts into the thorium-carbon bond of organoactinide complexes like (ArO)₂Th(CH₂SiMe₃)₂ (where Ar = 2,6-t-Bu₂C₆H₃). This insertion reaction yields a new complex, (ArO)₂Th, showcasing the reactivity of isocyanates with specific metal-carbon bonds. []

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